6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid
Description
Indazoles, also known as benzpyrazoles, represent a significant class of nitrogen-containing heterocyclic compounds. researchgate.net Their structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. taylorandfrancis.comnih.gov This aromatic bicyclic system can exist in different tautomeric forms, with 1H-indazole and 2H-indazole being the most common. nih.govaustinpublishinggroup.com The 1H-indazole form is generally the more thermodynamically stable and predominant tautomer. nih.gov
The indazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. austinpublishinggroup.com Indazole derivatives have been the subject of extensive academic and industrial research due to their broad spectrum of pharmacological activities. researchgate.nettaylorandfrancis.com These activities include anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV properties. nih.gov The versatility of the indazole nucleus allows it to serve as a core structural motif in the design of new therapeutic agents. nih.gov Consequently, numerous synthetic methodologies have been developed to produce diversely substituted indazole derivatives, enabling the exploration of their structure-activity relationships. nih.govnih.gov Prominent examples of approved drugs containing the indazole core include niraparib, an anticancer agent, and pazopanib, a tyrosine kinase inhibitor. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-6-3-4(10)2-5-7(6)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHFPBGFHYUGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=NN2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Dedicated Research on 6 Bromo 4 Methoxy 3 1h Indazole Carboxylic Acid
Dedicated research into a specific molecule like 6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid is driven by the unique combination of its structural features, which provides a platform for systematic chemical and biological investigation. The rationale for its study can be understood by analyzing its distinct components: the indazole core, the carboxylic acid group, the bromine atom, and the methoxy (B1213986) group.
Below are the known physicochemical properties of the compound.
| Property | Value |
| IUPAC Name | 6-bromo-4-methoxy-1H-indazole-3-carboxylic acid |
| Molecular Formula | C₉H₇BrN₂O₃ |
| Molecular Weight | 271.07 g/mol |
| CAS Number | 887568-75-4 |
Data sourced from multiple chemical databases.
The strategic placement of each functional group on the privileged indazole scaffold provides a clear rationale for its synthesis and study:
The Indazole Scaffold: As previously discussed, the 1H-indazole core is a well-established pharmacophore associated with a wide array of biological activities. nih.govaustinpublishinggroup.com Its presence provides a strong foundation for the discovery of new bioactive compounds.
The 3-Carboxylic Acid Group: Positioned at the 3-position, the carboxylic acid is a critical handle for both synthetic diversification and molecular recognition. ssrn.comsigmaaldrich.com It allows for the creation of libraries of derivatives (e.g., amides, esters) for structure-activity relationship (SAR) studies. researchgate.net Furthermore, it can act as a key binding element, forming hydrogen bonds and electrostatic interactions with biological targets. ijacskros.comnih.gov
The 6-Bromo Group: The bromine atom at the 6-position is a particularly valuable feature for synthetic chemistry. Halogens, especially bromine, serve as versatile anchor points for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This enables the introduction of a wide variety of substituents at this position, allowing for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. The presence of bromine is a common feature in many biologically active indazoles. researchgate.netresearchgate.net
Mechanistic Investigations and Biological Target Engagement of 6 Bromo 4 Methoxy 3 1h Indazole Carboxylic Acid Derivatives
In Vitro Enzyme Inhibition Studies
Derivatives built upon the indazole scaffold have demonstrated significant inhibitory activity against several classes of enzymes, highlighting the versatility of this chemical core in designing targeted therapeutic agents.
Human Neutrophil Elastase (HNE) is a serine protease implicated in inflammatory diseases, particularly those affecting the respiratory system. The indazole scaffold has been identified as a promising core for the development of potent HNE inhibitors. Research into N-benzoylindazole derivatives has shown that modifications to the indazole ring and the substituent at position 3 are crucial for activity. For instance, the introduction of a cyano group at the 3-position of an N-benzoylindazole scaffold resulted in a compound with an IC₅₀ value of 7 nM. Another potent inhibitor emerged from substitutions at the 5-position of the indazole ring, yielding a derivative with an IC₅₀ of approximately 10 nM. These compounds were found to be potent, competitive, and pseudoirreversible inhibitors of HNE, demonstrating good stability and specificity over other serine proteases.
Further molecular modifications of the indazole core led to the development of a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. These compounds proved to be potent HNE inhibitors with Kᵢ values in the low nanomolar range (6–35 nM) and exhibited reasonable stability in aqueous buffers.
Table 1: HNE Inhibitory Activity of Indazole Derivatives This table is interactive. You can sort and filter the data.
| Scaffold | Derivative Type | Target | Measurement | Value |
|---|---|---|---|---|
| N-Benzoylindazole | 3-CN Derivative | HNE | IC₅₀ | 7 nM |
| N-Benzoylindazole | 5-Substituted Derivative | HNE | IC₅₀ | ~10 nM |
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Myeloid Cell Leukemia-1 (MCL-1) and BCL-2 itself, are frequently overexpressed in cancer cells, contributing to their survival and resistance to therapy. The indazole-3-carboxylic acid scaffold has been utilized as a starting point for developing dual inhibitors of MCL-1 and BCL-2.
By converting the carboxylic acid to a family of indazole-3-acylsulfonamides, researchers developed compounds that could effectively inhibit both proteins. This dual-inhibition strategy is hypothesized to be a balanced platform to neutralize resistance mechanisms that arise from the upregulation of sister anti-apoptotic proteins. One of the most potent dual inhibitors, an N2-substituted indazole-3-acylsulfonamide, exhibited Kᵢ values of 1.20 µM for MCL-1 and 0.51 µM for BCL-2, with minimal inhibition of the related protein BCL-xL (Kᵢ >10 µM). bohrium.com
Table 2: Inhibition of Anti-Apoptotic Proteins by an Indazole-3-acylsulfonamide Derivative This table is interactive. You can sort and filter the data.
| Compound Class | Target Protein | Kᵢ Value |
|---|---|---|
| Indazole-3-acylsulfonamide | MCL-1 | 1.20 µM |
| Indazole-3-acylsulfonamide | BCL-2 | 0.51 µM |
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that plays a crucial role in tumor immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism. sci-hub.se The indazole scaffold has emerged as a key structural motif for potent IDO1 inhibitors. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activities against both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov
One lead compound from this series demonstrated potent IDO1 inhibition with an IC₅₀ value of 0.74 µM in an enzymatic assay and 1.37 µM in a cellular assay (HeLa cells). nih.gov This compound also showed promising activity against TDO, making it a potent dual IDO1/TDO inhibitor. nih.gov Further studies on 3-substituted 1H-indazoles also identified derivatives with potent IDO1 inhibitory activity, with IC₅₀ values as low as 720 nM. nih.gov
Table 3: IDO1 Inhibitory Activity of Indazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Assay Type | Target | IC₅₀ Value |
|---|---|---|---|
| 4,6-Substituted-1H-indazole | Enzymatic | IDO1 | 0.74 µM |
| 4,6-Substituted-1H-indazole | Cellular (HeLa) | IDO1 | 1.37 µM |
| 4,6-Substituted-1H-indazole | Enzymatic | TDO | 2.93 µM |
Protein kinases are critical components of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Indazole derivatives have been developed as inhibitors for several kinase families. ucsf.edu
Akt Kinase: The serine/threonine kinase Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which regulates cell growth and survival. ias.ac.in A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, synthesized from a 5-bromo-1H-indazole-3-carboxylic acid derivative, were evaluated for their Akt kinase inhibitory activity.
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases whose dysregulation is associated with various cancers. ucsf.edu Using a fragment-led design approach, a novel series of 1H-indazole-based derivatives were discovered as inhibitors of FGFR1-3, exhibiting inhibitory activities in the micromolar range (0.8–90 µM) with excellent ligand efficiencies. nih.gov
PKMYT1: Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a crucial regulator of the G2/M cell cycle transition. In the development of PKMYT1 inhibitors, replacing a problematic phenol (B47542) headgroup with an indazole moiety in a lead compound series led to derivatives with enhanced potency and superior kinome selectivity. This structural modification resulted in a novel, selective, and potent PKMYT1 inhibitor.
Cellular Pathway Modulation
The inhibition of specific enzymes and protein interactions by indazole derivatives translates into the modulation of critical cellular pathways that govern cell fate.
The engagement of biological targets by indazole derivatives directly impacts cellular growth and survival signaling.
PI3K/AKT/mTOR Pathway: A series of 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway. One potent compound, W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines with IC₅₀ values ranging from 0.43 to 3.88 µM. nih.gov Mechanistic studies revealed that this compound inhibited cell proliferation by affecting DNA synthesis, inducing G2/M cell cycle arrest, and promoting apoptosis by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov
Apoptosis Regulation: As described in section 4.1.2, indazole derivatives that dually inhibit MCL-1 and BCL-2 directly modulate the intrinsic apoptotic pathway. By preventing these anti-apoptotic proteins from sequestering their pro-apoptotic counterparts, these compounds can lower the threshold for apoptosis, thereby promoting cancer cell death.
The collective findings underscore the capacity of the indazole scaffold, and specifically derivatives related to 6-bromo-4-methoxy-3-(1H)indazole carboxylic acid, to serve as a versatile template for designing potent and selective modulators of diverse biological targets, ultimately influencing fundamental cellular pathways of growth and survival.
Investigating Anti-Inflammatory Pathways
The anti-inflammatory potential of indazole derivatives is often linked to their ability to modulate key signaling pathways involved in the inflammatory response. A significant body of research points towards the inhibition of protein kinases as a primary mechanism. Indazole scaffolds are recognized as important pharmacophores in the development of kinase inhibitors. nih.gov
One of the critical anti-inflammatory pathways potentially targeted by derivatives of this compound is the p38 MAP kinase pathway. The p38 MAP kinases are a family of enzymes that play a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Inhibition of p38 MAP kinase is a well-established therapeutic strategy for inflammatory diseases. nih.gov The indazole core structure is found in compounds designed as p38 MAP kinase inhibitors. nih.gov
Furthermore, the structural similarities of indazole derivatives to biomolecules like adenine (B156593) and guanine (B1146940) may allow them to interact with various biopolymers within the cell, contributing to their anti-inflammatory effects. researchgate.net The development of dual-action agents from indazole derivatives, possessing both antimicrobial and anti-inflammatory properties, highlights the multifaceted approach of these compounds in combating inflammation, which is often associated with infectious diseases. mdpi.com
Mechanistic Insights into Molecular Interactions
Understanding the molecular interactions between this compound derivatives and their biological targets is crucial for comprehending their mechanism of action. This involves assessing their binding affinity, identifying key residues for interaction, and determining the role of specific chemical groups on the molecule.
The binding affinity and selectivity of indazole derivatives are critical determinants of their therapeutic potential. For instance, in the context of kinase inhibition, the affinity for the ATP binding site is a key parameter. Molecular docking studies on various indazole derivatives have been performed to predict their binding energies and understand their interaction with target proteins. nih.gov For example, certain 1H-indazole-3-carboxamide derivatives have been evaluated for their potential as inhibitors of human GSK-3, where they bind to the ATP binding site. nih.gov
The selectivity of these compounds for their intended target over other related proteins is essential to minimize off-target effects. The design of indazole derivatives often focuses on achieving high potency and selectivity. For instance, modifications on the indazole scaffold have led to the development of selective inhibitors for various kinases, including Aurora kinases and VEGFR-2. nih.gov
Molecular docking simulations have been instrumental in identifying the key amino acid residues that are crucial for the interaction between indazole derivatives and their target proteins. For example, in the case of indazole derivatives targeting Aurora A kinase, molecular docking analysis revealed that the indazole core interacts with hinge residues such as Glu211 and Ala213. nih.gov Hydrogen bonds are often formed between the substituents on the indazole ring and specific residues in the active site. For instance, a sulfonyl group on an indazole derivative was found to form a hydrogen bond with Lys141, while a carboxylic acid group interacted with Thr217 and Arg220. nih.gov These interactions are critical for the stable binding and inhibitory activity of the compound.
The specific substituents on the indazole ring, namely the bromo, methoxy (B1213986), and carboxylic acid groups, play a pivotal role in the binding affinity and selectivity of the molecule.
Bromo Group: The bromine atom can influence the compound's properties in several ways. It is known to enhance reactivity, which can be utilized in the synthesis of more complex bioactive molecules. chemimpex.com In terms of binding, the presence of a bromine atom can be beneficial for potency. For example, in a series of small-molecule inhibitors targeting RNA m6A modifiers, the presence of a bromine atom at a specific position was found to be advantageous for their inhibitory activity. acs.org The hydrophobic nature of bromine can also contribute to hydrophobic interactions within the binding pocket of a target protein. researchgate.net
Methoxy Group: The methoxy group can significantly impact the biological activity of indazole derivatives. In some instances, the presence of a methoxy group has been shown to increase the inhibitory potency of compounds against certain enzymes. For example, methoxy-substituted 1H-indazole-3-carboxamide derivatives displayed higher activity as GSK-3 inhibitors compared to their methylated counterparts, suggesting the importance of this group for high potency. nih.gov Similarly, derivatives of quinazoline (B50416) with methoxy groups on the benzamide (B126) ring exhibited better activity against VEGFR-2. nih.gov However, the position of the methoxy group is crucial, as it can also introduce steric hindrance, potentially leading to lower activity, as observed in an Aurora A kinase inhibitor. nih.gov
Carboxylic Acid Group: The carboxylic acid functional group is a key determinant of the biological activity of many compounds. It can act as a hydrogen bond donor and acceptor, forming crucial interactions with target proteins. researchgate.net In the context of kinase inhibitors, the carboxylic acid group of an indazole derivative was shown to form hydrogen bonds with key residues in the active site of Aurora A kinase, contributing to its potency. nih.gov Furthermore, the ionization of the carboxylic acid group at physiological pH can enhance water solubility, which is an important pharmacokinetic property. researchgate.net
The interplay of these three functional groups on the this compound scaffold is expected to define its specific interaction profile with biological targets and ultimately its pharmacological activity.
Structure Activity Relationship Sar and Computational Studies of 6 Bromo 4 Methoxy 3 1h Indazole Carboxylic Acid Analogs
Systematic Modification of the Indazole Scaffold for Enhanced Bioactivity
The biological activity of indazole derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic ring. For analogs of 6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid, the C3, C4, and C6 positions are particularly crucial for modulating their pharmacological profiles.
The substituents at the C3, C4, and C6 positions of the indazole ring play a pivotal role in determining the bioactivity and selectivity of the compounds.
The C3 position , bearing the carboxylic acid group in the parent compound, is critical for interaction with biological targets. Often, this group is involved in forming key hydrogen bonds or salt bridges with amino acid residues in the active site of enzymes or receptors. Modification of the carboxylic acid to carboxamides has been explored, revealing that the regiochemistry of the amide linker is crucial for activity. For instance, in a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the indazole-3-carboxamide regioisomer was found to be active, while its reverse amide counterpart was inactive. This highlights the specific spatial arrangement required for biological function.
The C4-methoxy group contributes to the electron-donating character of the benzene (B151609) portion of the indazole ring and also introduces steric bulk. The presence and position of methoxy (B1213986) groups can influence the compound's metabolic stability and potency. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the substitution pattern of the methoxy groups on the phenyl ring was critical for anticancer activity, with the 3,4,5-trimethoxy substitution showing high potency. While this is a different scaffold, it underscores the importance of methoxy group placement.
The C6-bromo substituent significantly influences the compound's lipophilicity and can serve as a handle for further synthetic modifications through cross-coupling reactions. In a series of 6-bromo-2-styrylquinazolin-4-ones, the 6-bromo derivatives generally exhibited enhanced inhibitory activity against cancer cell lines compared to their 6-aryl-substituted counterparts. This suggests that the electronic and steric properties of the bromine atom at this position can be advantageous for bioactivity. Furthermore, in the context of indazole-based kinase inhibitors, halogen substitutions on the indazole ring have been shown to modulate potency and selectivity.
| Position | Substituent in Parent Compound | General Impact on Bioactivity | Examples of Modifications and Their Effects |
|---|---|---|---|
| C3 | Carboxylic Acid | Key for target interaction (hydrogen bonding, salt bridges). | Conversion to carboxamides can maintain or enhance activity, with regiochemistry being critical. |
| C4 | Methoxy | Influences electronic properties and steric interactions. Can affect metabolic stability and potency. | The position of methoxy groups is crucial for activity in related scaffolds. |
| C6 | Bromo | Increases lipophilicity and provides a site for further synthesis. Can enhance anticancer activity. | 6-bromo substitution in quinazolinones led to enhanced cytotoxicity. Halogenation can modulate kinase inhibitory activity. |
The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to regioisomers with distinct biological and physicochemical properties. The position of the substituent on the indazole nitrogen can significantly impact the molecule's orientation within a binding pocket and, consequently, its biological activity.
Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted isomers are often the kinetic products of alkylation reactions. However, highly selective methods for the synthesis of either isomer have been developed.
In the context of kinase inhibitors, the N-substitution pattern can dictate selectivity. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the initial screening highlighted the importance of the nitrogen at the 2-position for inhibitory activity against FGFR1. Conversely, other studies have shown that N1 substitution can also lead to potent biological activity. The choice between N1 and N2 substitution is therefore a critical aspect of the design of indazole-based drugs and is often target-dependent. Computational studies have shown that the energy barrier for N1 versus N2 alkylation can be influenced by the tautomeric stability of the indazole precursor, with the 1H-tautomer being energetically more stable.
| N-Substitution Position | General Characteristics | Influence on Biological Activity |
|---|---|---|
| N1 | Thermodynamically more stable product. | Can lead to potent and selective inhibitors depending on the target. Often utilized in drug design. |
| N2 | Often the kinetically favored product. | Crucial for activity against certain targets like FGFR1. Can offer a different vector for substituent orientation. |
The carboxylic acid group, while often crucial for target binding, can present challenges in drug development, such as poor membrane permeability and rapid metabolism. Bioisosteric replacement is a strategy used to substitute the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties while improving pharmacokinetic profiles.
Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides. These groups are also acidic and can participate in similar interactions as a carboxylic acid. For example, the replacement of a carboxylic acid with a tetrazole ring has been shown to increase potency and improve oral bioavailability in some cases. Acyl sulfonamides are another class of carboxylic acid bioisosteres that can form multiple hydrogen bond interactions and have led to significant increases in potency in certain inhibitor classes.
In the context of indazole-3-carboxylic acids, a study on dual MCL-1/BCL-2 inhibitors demonstrated that elaboration of an N2-substituted indazole-3-carboxylic acid into a family of indazole-3-acylsulfonamides resulted in improved inhibition of both targets. This highlights the potential of bioisosteric replacement at the C3 position to enhance the biological activity of this scaffold.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |
|---|---|---|---|
| Carboxylic Acid | Tetrazole | Mimics acidity and interaction potential. | Improved membrane permeability and metabolic stability. |
| Carboxylic Acid | Acyl Sulfonamide | Maintains acidic character and hydrogen bonding capacity. | Can lead to enhanced potency through additional interactions. |
Scaffold Hopping Strategies from Related Heterocycles (e.g., Indoles to Indazoles)
Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework of a known active compound with a different, isofunctional scaffold to discover novel chemotypes with improved properties. The indole (B1671886) scaffold is closely related to the indazole scaffold, and hopping between these two is a common strategy, particularly when moving from indole-2-carboxylic acids to indazole-3-carboxylic acids.
The primary principle behind scaffold hopping from an indole to an indazole is the preservation of the key pharmacophoric elements in a similar spatial arrangement. For indole-2-carboxylic acids, the carboxylic acid and the adjacent C3 position where substituents are often placed are critical for activity. In an indazole-3-carboxylic acid, the carboxylic acid and the N2 position of the pyrazole (B372694) ring can present substituents in a similar 1,2-relationship.
Computational modeling plays a significant role in designing effective scaffold hops. It can be used to predict whether the new scaffold will maintain the desired binding mode and interactions with the target protein. However, it is acknowledged that even with the preservation of key functional groups, the indazole core itself may bind differently due to the relative displacement of the benzene ring component.
Scaffold hopping from an indole to an indazole can lead to significant changes in the biological activity profile. In one notable example, selective inhibitors of the anti-apoptotic protein MCL-1 based on an indole-2-carboxylic acid scaffold were transformed into dual inhibitors of both MCL-1 and BCL-2 by hopping to an indazole-3-carboxylic acid framework. This change in selectivity highlights how a seemingly minor change in the core scaffold can have a profound impact on the compound's interaction with different biological targets.
While the indole-2-carboxamide framework has been shown to be preferable to the indazole counterpart for antitumor activity against certain pediatric brain cancer cells, the indazole scaffold offers distinct advantages in other contexts. For instance, the indazole core can provide different vectors for substituent placement, potentially allowing for the exploration of new binding pockets within the target protein. The choice between an indole and an indazole scaffold is therefore highly dependent on the specific therapeutic target and the desired biological profile.
| Scaffold | Key Features | Reported Bioactivity Profile |
|---|---|---|
| Indole-2-carboxylic Acid | Well-established scaffold for inhibitors of targets like MCL-1. | Can yield highly potent and selective inhibitors. |
| Indazole-3-carboxylic Acid | Bioisosteric replacement for the indole-2-carboxylic acid scaffold. | Can alter selectivity, leading to dual inhibitors (e.g., MCL-1/BCL-2). May offer different opportunities for substituent optimization. |
Computational Chemistry and Molecular Modeling
Computational modeling is an indispensable tool for elucidating the molecular determinants of biological activity for indazole derivatives. By simulating interactions at the atomic level, researchers can predict binding affinities, understand electronic properties, and design novel analogs with potentially enhanced potency and selectivity.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in understanding the SAR of indazole analogs by identifying key intermolecular interactions that stabilize the ligand-protein complex.
For instance, in studies involving various indazole derivatives, molecular docking has been used to assess their binding efficacy against specific protein targets. In one such study, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW). researchgate.net The analysis revealed that specific derivatives, namely 8v, 8w, and 8y, exhibited the highest binding energies, indicating a strong potential for interaction. researchgate.net Similarly, computational design studies on novel indazole scaffolds targeting the VEGFR-2 tyrosine kinase have shown significant docking scores, often comparable to or better than known inhibitors like sunitinib. biotech-asia.org
The analysis of these docked poses reveals the specific types of interactions that contribute to binding affinity. These interactions commonly include:
Hydrogen Bonds: Crucial for anchoring the ligand within the active site. For example, the carboxylic acid or amide moieties on the indazole scaffold frequently form hydrogen bonds with polar amino acid residues like Aspartate (Asp). nih.gov
Hydrophobic Interactions: Including π-π stacking, π-alkyl, and alkyl-alkyl interactions between the aromatic rings of the indazole core and nonpolar residues such as Valine (Val), Leucine (Leu), and Alanine (Ala). biotech-asia.orgnih.gov
Electrostatic Interactions: Such as π-anion bonds with charged residues like Glutamate (Glu). biotech-asia.org
These detailed interaction maps allow researchers to understand why certain substitutions on the indazole ring enhance activity while others diminish it, providing a rational basis for designing improved analogs.
| Compound Class | Protein Target | Key Findings | Significant Interactions Noted |
|---|---|---|---|
| 3-Carboxamide Indazoles | Renal Cancer Receptor (6FEW) | Derivatives 8v, 8w, and 8y showed the highest binding energy. researchgate.net | Not specified |
| Designed Indazole Scaffolds | VEGFR-2 (4AG8) | Docking scores were comparable to the native ligand sunitinib. biotech-asia.org | π-alkyl, π-σ, and π-anion bonds. biotech-asia.org |
| 5-Bromoindole Hydrazones | VEGFR Tyrosine Kinase | High binding energies (up to 10.16 Kcal/mol) were observed. nih.gov | Hydrogen bonds (Asp1046), π-alkyl interactions (Val848, Leu1035). nih.gov |
Building on the principles of molecular interactions, researchers employ de novo design and virtual screening to discover novel indazole-based compounds. De novo design involves creating new molecular structures from scratch, often using fragment-based approaches within the constraints of a target's active site. nih.gov
Virtual screening, conversely, involves the computational evaluation of large chemical libraries to identify molecules that are likely to bind to a specific biological target. researchgate.net This process can be either structure-based, relying on docking the library against a 3D protein structure, or ligand-based, where molecules are compared to known active compounds. researchgate.netnih.gov For indazole analogs, fragment-based virtual screening has been successfully used to design novel inhibitors for targets like histone deacetylases (HDACs). nih.gov By starting with the indazole scaffold, different fragments can be computationally added and evaluated, leading to the synthesis of highly potent compounds. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, streamlining the discovery process. researchgate.net
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of indazole analogs. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to a molecule's reactivity and interaction capabilities.
A key application of DFT in this context is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net Studies on 3-carboxamide indazole derivatives have used DFT calculations with the B3LYP/6-311+G level of theory to optimize molecular geometries and determine these electronic parameters. researchgate.net In one such analysis, compounds 8a, 8c, and 8s were identified as having the most substantial HOMO-LUMO energy gaps, suggesting higher stability. researchgate.net This information is valuable for understanding the structure-activity relationship, as electronic properties can influence how a ligand interacts with the electrostatic environment of a protein's active site.
| Compound Series | DFT Method | Key Parameter Calculated | Notable Finding |
|---|---|---|---|
| 3-Carboxamide Indazoles (8a-8z) | B3LYP / 6-311+ | HOMO-LUMO Energy Gap | Derivatives 8a, 8c, and 8s exhibited the highest energy gaps. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org For indazole derivatives, 3D-QSAR studies have been performed to understand the structural features that influence their inhibitory potency against targets like Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov
In a typical QSAR study, various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for a set of analogs with known activities. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov The resulting QSAR models can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a steric map might indicate that bulky substituents in a specific position on the indazole ring would increase potency, while an electrostatic map might show that a region of negative potential is preferred elsewhere. nih.gov These validated models serve as powerful predictive tools to estimate the activity of newly designed, unsynthesized indazole analogs, thereby prioritizing synthetic efforts. nih.govsemanticscholar.org
Rational Design of Next-Generation Indazole-Based Research Probes
The ultimate goal of the computational studies described above is the rational design of new and improved molecules. By integrating insights from molecular docking, DFT, and QSAR, researchers can move beyond trial-and-error synthesis. This structure-guided approach allows for the deliberate modification of the indazole scaffold to optimize interactions with a target protein and enhance desired properties. nih.gov
For example, if docking studies reveal an unoccupied hydrophobic pocket in the target's active site, a chemist can rationally design an analog with a suitable hydrophobic group at the corresponding position on the indazole ring. If QSAR analysis indicates that electron-withdrawing groups at the 6-position are beneficial, this information can guide further synthetic modifications. acs.org This iterative cycle of design, synthesis, and testing, informed by computational modeling, accelerates the development of potent and selective next-generation indazole-based research probes and therapeutic candidates. nih.govdoi.org
Future Directions and Emerging Research Avenues for 6 Bromo 4 Methoxy 3 1h Indazole Carboxylic Acid
Development of Novel Synthetic Methodologies for Indazole Diversity
The generation of diverse chemical libraries is fundamental to drug discovery. For compounds like 6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid, future research will likely focus on leveraging cutting-edge synthetic technologies to rapidly create analogues and derivatives.
Flow Chemistry and Automated Synthesis Applications
The principles of flow chemistry and automated synthesis are poised to revolutionize the synthesis of complex heterocyclic compounds, including indazole derivatives. While specific applications to this compound are not yet documented, the broader application of these technologies to heterocyclic synthesis suggests a promising future. Automated synthesis platforms, for instance, have been developed for the methylation of related heterocyclic structures like 6-bromopurine, demonstrating the potential for high-throughput analogue generation. nih.govnih.gov Such systems could be adapted to perform sequential reactions—such as N-alkylation or amidation of the carboxylic acid on the indazole core—enabling the rapid creation of a library of derivatives from the parent compound. This approach would accelerate the exploration of structure-activity relationships (SAR) by systematically modifying the core structure and evaluating the biological impact.
Photocatalysis and Electrocatalysis in Indazole Synthesis
Modern synthetic chemistry is increasingly embracing sustainable and efficient methodologies like photocatalysis and electrocatalysis. nih.govresearchgate.net These techniques offer mild reaction conditions and unique reactivity patterns for the functionalization of heterocyclic cores. nih.gov
Photocatalysis has emerged as a powerful tool for C-H functionalization, allowing for the direct introduction of new chemical groups onto the indazole ring without the need for pre-functionalized starting materials. acs.org Researchers have successfully used organic photoredox catalysts, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), for reactions like the arylation and amidation of the indazole scaffold. acs.orgresearchgate.net Future research could apply these methods to the this compound backbone to introduce further diversity, potentially modifying positions on the benzene (B151609) ring portion of the molecule.
Electrocatalysis provides another avenue for green and efficient synthesis. researchgate.net Electrochemical methods have been developed for the C3-H sulfonylation of 2H-indazoles and the synthesis of 1H-indazole N-oxides, showcasing the versatility of this approach. nih.govacs.org These strategies avoid the use of harsh chemical oxidants and can be driven by renewable energy sources. organic-chemistry.org Applying electrochemical principles to this compound could enable novel transformations, such as regioselective C-H functionalizations or the generation of reactive intermediates for subsequent coupling reactions, thereby expanding the accessible chemical space. researchgate.net
Advanced Biological Applications and Target Exploration
The indazole core is a well-established pharmacophore found in drugs with a wide range of therapeutic applications. Future research on this compound will likely aim to uncover novel biological activities by exploring its interactions with new classes of enzymes and receptors and investigating its potential in underserved therapeutic areas.
Investigation of New Enzyme Families and Receptors
Indazole derivatives have demonstrated activity against a variety of biological targets, including protein kinases and G protein-coupled receptors (GPCRs). The exploration of this compound and its derivatives could lead to the identification of inhibitors for new or challenging enzyme families. For example, related indazole-containing compounds have been investigated as inhibitors of glycogen (B147801) synthase kinase 3β, a target relevant to Alzheimer's disease. Furthermore, the structural motif is present in potent tyrosine kinase receptor inhibitors used in oncology. chemrxiv.org
There is also significant potential in exploring its interaction with orphan GPCRs—receptors whose endogenous ligands are unknown. For instance, a structurally related bromo-substituted chromene carboxylic acid has been instrumental in studying the orphan receptor GPR35. ebi.ac.uk Derivatives of this compound could be screened against panels of such receptors to identify novel interactions that could be therapeutically exploited.
Exploration of Anti-Infective and Antiparasitic Potential
The search for new anti-infective and antiparasitic agents is a global health priority. Heterocyclic compounds are a rich source of antimicrobial drug candidates. Research has shown that conjugating the 6-bromo-1H-indazole scaffold with other heterocyclic motifs, such as 1,2,3-triazoles, can yield compounds with moderate to good antimicrobial efficacy against both bacterial and fungal strains. researchgate.net The mechanism may involve the inhibition of key enzymes involved in microbial cell wall synthesis or DNA replication. researchgate.net Future studies should focus on synthesizing derivatives of this compound and evaluating their activity against a broad spectrum of pathogens, including drug-resistant bacteria and parasites.
Research into Neurological Disorders and Neuroprotection
Indazole-based compounds are actively being investigated for their potential in treating neurological and neurodegenerative diseases. chemimpex.com For example, an indazole derivative, 6-amino-1-methyl-indazole, has been shown to inhibit tau hyperphosphorylation, a key pathological feature of Alzheimer's disease, suggesting a potential neuroprotective effect. researchgate.net Given this precedent, this compound serves as a valuable starting point for developing novel agents targeting neurological pathways. Future research could involve the synthesis of amides and esters from the carboxylic acid group to modulate properties like blood-brain barrier permeability and target engagement with proteins implicated in neurodegeneration. chemimpex.com
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The traditional drug discovery process is notoriously time-consuming and expensive, but the integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a paradigm shift to enhance efficiency and accuracy. nih.govnih.gov For a scaffold like this compound, AI/ML can be pivotal in accelerating its development from a laboratory curiosity to a potential therapeutic agent.
Machine learning algorithms, particularly deep learning and neural networks, can analyze vast datasets to predict the biological activities and physicochemical properties of novel indazole derivatives before they are even synthesized. astrazeneca.comjsr.org This predictive power allows researchers to prioritize candidates with the highest likelihood of success, saving significant resources. astrazeneca.com For instance, Quantitative Structure-Activity Relationship (QSAR) models powered by AI can elucidate how modifications to the this compound structure would affect its target affinity and specificity.
Key applications of AI/ML in the research pipeline for this compound include:
Target Identification and Validation: AI can analyze genomic and proteomic data to identify novel biological targets for which indazole derivatives might be effective.
Hit and Lead Generation: Generative AI models can design novel indazole-based molecules with desired properties, expanding the chemical space for exploration. ijettjournal.org
Predictive Modeling: AI tools can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, helping to identify potential liabilities early in the discovery process. nih.gov
Clinical Trial Optimization: AI can help in designing more efficient clinical trials by identifying patient populations most likely to respond to treatment with an indazole-based therapeutic. nih.gov
| Stage of Drug Discovery | Application of AI/ML for Indazole Derivatives |
| Target Identification | Analyzing biological data to identify proteins or pathways that can be modulated by this compound analogues. |
| Lead Optimization | Predicting how structural changes to the indazole core will impact efficacy and safety, guiding synthetic chemistry efforts. astrazeneca.com |
| Preclinical Studies | Forecasting ADMET properties and potential off-target effects to de-risk candidates before animal testing. nih.gov |
| Clinical Development | Stratifying patient populations for clinical trials based on biomarkers to increase the probability of successful outcomes. nih.gov |
Material Science and Agrochemical Applications of Indazole Derivatives
While the primary focus for many indazole derivatives has been in medicine, their unique chemical structures are also of significant interest in material science and agriculture. chemimpex.comresearchgate.netresearchgate.net The indazole core is a versatile building block for creating complex organic structures, and compounds like 6-bromo-1H-indazole-3-carboxylic acid have been explored for their potential in creating novel materials. chemimpex.com The bromine atom on the 6-position of this compound is particularly useful, providing a reactive site for cross-coupling reactions to build larger, functional polymers or organic electronic materials.
In the field of agrochemicals, indazole derivatives have been recognized for their biological activity, forming the basis for new plant-protecting agents. researchgate.netresearchgate.net Research has demonstrated the potential of indazole compounds as bactericides and fungicides. google.com The development of novel indazole-based agrochemicals could lead to more effective and potentially safer alternatives to existing products, addressing the ongoing need for innovation in crop protection.
Emerging research in these areas could focus on:
Organic Electronics: Exploring the synthesis of conductive polymers or organic light-emitting diodes (OLEDs) using this compound as a monomer or dopant.
Specialty Polymers: Designing polymers with high thermal stability or specific optical properties based on the rigid indazole scaffold. pnrjournal.com
Fungicides and Herbicides: Screening libraries of indazole derivatives, including analogues of this compound, for potent activity against common agricultural pests and weeds. google.com
Plant Growth Regulators: Investigating the potential of indazole compounds to influence plant development and improve crop yields. google.com
| Application Area | Potential Role of Indazole Derivatives | Specific Structural Features of Interest |
| Material Science | Building blocks for functional polymers and organic electronic materials. chemimpex.com | Rigid bicyclic core, reactive bromine handle for polymerization. |
| Agrochemicals | Development of novel fungicides, bactericides, and herbicides. researchgate.netresearchgate.netgoogle.com | Bioactive indazole scaffold, potential for diverse functionalization. |
Collaborative Research Opportunities in Indazole Chemistry and Biology
The multifaceted potential of this compound and its derivatives necessitates a highly collaborative research approach. The complexity of modern science, from molecular design to clinical application or material testing, requires the integration of expertise from diverse fields. nih.gov
Advancing the study of indazoles will depend on fostering partnerships between:
Synthetic Organic Chemists and Computational Chemists: Synthetic chemists can create novel derivatives, while computational chemists can use AI/ML models to predict their properties and guide synthetic efforts, creating a rapid design-synthesize-test cycle. researchgate.net
Pharmacologists and Structural Biologists: These collaborations are essential for understanding the mechanism of action of bioactive indazoles. Structural biologists can determine how these compounds bind to their targets, while pharmacologists can study their effects in cellular and animal models.
Material Scientists and Organic Chemists: Chemists can synthesize novel indazole-based monomers and polymers, which material scientists can then characterize and fabricate into functional devices. pnrjournal.com
Academic Research Institutions and Pharmaceutical/Agrochemical Industries: Partnerships between academia and industry are crucial for translating fundamental discoveries into real-world applications. Industry partners can provide the resources and expertise needed for large-scale screening, process development, and commercialization, while academic labs can focus on novel synthesis and discovery. researchgate.net
Such interdisciplinary collaborations will be key to overcoming the remaining challenges in indazole research and fully exploiting the therapeutic and technological promise of compounds like this compound.
Q & A
Basic Questions
Q. What are the key steps for synthesizing 6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid?
- Methodology : Synthesis typically involves bromination of a pre-functionalized indazole core followed by methoxylation. For example, bromination at position 6 can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). Methoxylation at position 4 may require Ullmann coupling with a copper catalyst or nucleophilic substitution on a nitro precursor. Final hydrolysis of ester-protected intermediates (e.g., methyl esters) under acidic or basic conditions yields the carboxylic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>98%, as per QC standards in ).
Q. How can spectroscopic techniques confirm the structure of this compound?
- 1H-NMR : Key signals include the aromatic proton at position 5 (δ ~7.4–8.1 ppm), methoxy protons (δ ~3.8–4.0 ppm), and carboxylic acid protons (broad signal, δ ~12–13 ppm). Absence of ester peaks (δ ~4.3 ppm for methyl esters) confirms hydrolysis .
- IR Spectroscopy : Bands at ~2500–3300 cm⁻¹ (O-H stretch, carboxylic acid), ~1680 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O, methoxy) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (C9H7BrN2O3: ~287.97 g/mol) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the methoxy group introduction at position 4?
- Reaction Conditions : Use palladium or copper catalysts (e.g., CuI/1,10-phenanthroline) in DMF at 100–120°C for Ullmann-type coupling. Solvent polarity and temperature significantly impact regioselectivity .
- Precursor Design : Pre-functionalize the indazole core with a nitro or halogen group at position 4 to enhance methoxylation efficiency. Monitor intermediates via TLC or HPLC to minimize side reactions .
Q. How to resolve contradictions in biological activity data across studies?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., residual brominated byproducts) can skew bioassays .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent/DMSO concentration). Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular) .
- Computational Modeling : Perform molecular docking to assess binding affinity variations due to protonation states (carboxylic acid vs. deprotonated form) .
Q. What strategies elucidate the role of the bromine substituent in pharmacological activity?
- SAR Studies : Synthesize analogs (e.g., 6-chloro, 6-iodo) and compare IC50 values in target assays (e.g., kinase inhibition). Bromine’s electron-withdrawing effects may enhance binding to hydrophobic pockets .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize halogen bonding interactions .
Q. How to address solubility challenges in aqueous assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
